2,4-Dibromo-3,5-difluorotoluene
Overview
Description
2,4-Dibromo-3,5-difluorotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2F2 It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-difluorotoluene typically involves the bromination and fluorination of toluene derivatives. One common method includes the use of N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in combination with silicon tetrafluoride in the presence of water. This method allows for selective bromofluorination of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5-difluorotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dibromo-3,5-difluorotoluene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Development: The compound’s unique halogenation pattern makes it valuable in the development of pharmaceuticals.
Material Science: It is used in the study of new materials with specific electronic and optical properties.
Chemical Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism by which 2,4-Dibromo-3,5-difluorotoluene exerts its effects depends on the specific application. In organic synthesis, it acts as a halogenated building block that can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but lacks the additional bromine atoms.
3,5-Dibromo-2,4-difluorotoluene: An isomer with a different arrangement of bromine and fluorine atoms.
Uniqueness
2,4-Dibromo-3,5-difluorotoluene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for applications where precise control over reactivity and selectivity is required.
Properties
IUPAC Name |
2,4-dibromo-1,3-difluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-2-4(10)6(9)7(11)5(3)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFFYFEFFXUPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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